Cas no 27302-90-5 (Ethanone,2-(methylsulfinyl)-1-(2-pyridinyl)-)

Ethanone,2-(methylsulfinyl)-1-(2-pyridinyl)- structure
27302-90-5 structure
Product Name:Ethanone,2-(methylsulfinyl)-1-(2-pyridinyl)-
Numero CAS:27302-90-5
MF:C8H9NO2S
MW:183.227560758591
CID:258459
PubChem ID:33770
Update Time:2025-04-19

Ethanone,2-(methylsulfinyl)-1-(2-pyridinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,2-(methylsulfinyl)-1-(2-pyridinyl)-
    • 2-methylsulfinyl-1-pyridin-2-ylethanone
    • (Methylsulfinyl)methyl 2-pyridyl ketone
    • 2-methanesulfinyl-1-pyridin-2-yl-ethanone
    • Ethanone,2-(methylsulfinyl)-1-(2-pyridinyl)
    • Ismisupren
    • OXISURAN
    • Oxisuran [USAN:INN]
    • Oxisurano [INN-Spanish]
    • Oxisuranum [INN-Latin]
    • W 6495
    • SR-01000945003-1
    • CCRIS 489
    • NSC356716
    • Oxisurano
    • 2-((Methylsulfinyl)acetyl)pyridine
    • SR-01000945003
    • DTXSID60865359
    • Oxisuran (USAN/INN)
    • SCHEMBL4657
    • (+/-)-ETHANONE, 2-(METHYLSULFINYL)-1-(2-PYRIDINYL)-
    • OXISURAN [USAN]
    • Pyridine, {2-[(methylsulfinyl)acetyl]-}
    • BRN 1526159
    • Q27284895
    • Oxisuranum
    • UNII-NJM3553DH2
    • 2-methylsulfinyl-1-(2-pyridyl)ethanone
    • NS00121140
    • D05305
    • Ketone, (methylsulfinyl)methyl 2-pyridyl
    • Pyridine, 2-((methylsulfinyl)acetyl)-
    • 27302-90-5
    • CHEMBL2106596
    • {2-[(Methylsulfinyl)acetyl]pyridine}
    • 2-(Methanesulfinyl)-1-(pyridin-2-yl)ethan-1-one
    • NSC-356716
    • Pyridine, 2-[(methylsulfinyl)acetyl]-
    • Ethanone, 2-(methylsulfinyl)-1-(2-pyridinyl)-
    • AKOS006271449
    • 2-(Methylsulfinyl)-1-(2-pyridinyl)ethanone
    • NJM3553DH2
    • W-6495
    • 2-[(Methylsulfinyl)acetyl]pyridine
    • NSC 356716
    • OXISURAN [INN]
    • 5-21-12-00151 (Beilstein Handbook Reference)
    • Inchi: 1S/C8H9NO2S/c1-12(11)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3
    • Chiave InChI: DSWLRNLRVBAVFC-UHFFFAOYSA-N
    • Sorrisi: S(C)(CC(C1C=CC=CN=1)=O)=O

Proprietà calcolate

  • Massa esatta: 183.03500
  • Massa monoisotopica: 183.03539970g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 66.2Ų

Proprietà sperimentali

  • Densità: 1.2627 (rough estimate)
  • Indice di rifrazione: 1.5650 (estimate)
  • PSA: 66.24000
  • LogP: 1.50850
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.